molecular formula C16H11ClN2O2S B2389438 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 326017-68-9

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2389438
CAS No.: 326017-68-9
M. Wt: 330.79
InChI Key: APFNSNJUAXMTHG-UHFFFAOYSA-N
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Description

4-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a chlorine atom at position 6 and an acetylated benzamide group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The acetyl group at the para position of the benzamide moiety and the chloro-substituted benzothiazole ring contribute to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c1-9(20)10-2-4-11(5-3-10)15(21)19-16-18-13-7-6-12(17)8-14(13)22-16/h2-8H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFNSNJUAXMTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:
The compound exhibits a range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects. Its unique structure combines a benzamide core with an acetyl group and a chlorinated benzothiazole moiety, enhancing its reactivity and solubility.

Antibacterial Activity

Research has demonstrated that 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide possesses significant antibacterial properties. In a study assessing its efficacy against Escherichia coli, it exhibited an IC50 value of 15 µg/mL, indicating its potential as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibited cell growth in MDA-MB-231 breast cancer cells with an IC50 value of 10 µM. This suggests that it may modulate apoptotic pathways, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

Benzothiazole derivatives are known to inhibit several key enzymes involved in critical biological pathways. The compound has shown the ability to inhibit:

  • Dihydroorotase
  • DNA gyrase
  • Aldose reductase
    These interactions disrupt normal biochemical processes within cells, leading to therapeutic effects .

Cellular Effects

The inhibition of these enzymes can lead to significant downstream effects on cellular functions. For instance, its antibacterial activity is linked to the disruption of essential cellular processes in bacteria.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityIC50 (µg/mL or µM)Target
This compoundAntibacterial15 µg/mLE. coli
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yloxy)benzamideAnticancer10 µMMDA-MB-231
N-(6-chlorobenzo[d]thiazol-2-yloxy)-N-methylbenzamideAntifungal12 µg/mLCandida albicans

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Reaction of 6-chloro-1,3-benzothiazole with 4-acetylbenzoyl chloride.
  • Use of a base such as triethylamine under reflux conditions in dichloromethane.
  • Purification through column chromatography to obtain high yields.

Industrial Production

For industrial applications, similar synthetic routes can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Study on Antibacterial Efficacy

In one study focused on the antibacterial properties of various benzothiazole derivatives, this compound was highlighted for its effectiveness against E. coli, showcasing its potential as a novel antibacterial agent.

Study on Anticancer Properties

Another study emphasized the anticancer potential of this compound in breast cancer models, indicating that it could serve as a basis for developing new cancer therapies by targeting apoptotic pathways.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Trifluoro-Substituted Analogs

A series of trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl)benzamides (e.g., 3, Table 1 in ) were synthesized as positional isomers of previously reported compounds.

2-Amino-Benzothiazole Derivatives

2-Amino-1,3-benzothiazoles (e.g., 5, Table 1 in ) were compared to their isomers (2, Figure 1). The amino group at position 2 reduced antifungal efficacy compared to acetyl or benzamide substituents, suggesting that the benzamide linkage is critical for bioactivity .

Structural Modifications and Physicochemical Properties

N-(1,3-Benzothiazol-2-yl)Benzamide Derivatives

  • N-(1,3-Benzothiazol-2-yl)Benzamide [2-BTBA] and N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide [2-BTFBA]: Crystal Structures: Single-crystal XRD revealed distinct lattice parameters (e.g., 2-BTBA: a = 5.9479 Å, Volume = 1169.13 ų; 2-BTFBA: a = 5.2216 Å, Volume = 1195.61 ų). The fluorine atom in 2-BTFBA induced steric and electronic effects, altering crystal packing . Synthesis: Both compounds were synthesized via benzoylation of 2-aminobenzothiazole using slow evaporation techniques, yielding optically transparent crystals .

Halogen-Substituted Analogs

  • 4-Acetyl-N-(6-Bromo-1,3-Benzothiazol-2-yl)Benzamide (): Molecular Weight: 502.42 g/mol (C₂₃H₂₄BrN₃O₃S).
  • 4-Chloro-N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-Nitrobenzamide ():

    • Substituents: Chloro (position 4), nitro (position 2), methyl (position 6).
    • The nitro group introduces strong electron-withdrawing effects, which may reduce solubility but enhance reactivity in electrophilic interactions .

CYP51 Inhibition Potential

Antimicrobial Activity

  • 2-(4-Chlorobenzoyl)-N-(6-Methyl-1,3-Benzothiazol-2-yl)Benzamide (CAS: 903091-28-1): Structural similarity to the target compound but with a methyl group at position 4. No direct activity data were reported, but its chloro and benzoyl groups are hypothesized to enhance membrane permeability .

Biological Activity

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This compound features a benzamide core with an acetyl group and a chlorinated benzothiazole moiety, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN2O1SC_{14}H_{10}ClN_{2}O_{1}S, with a molecular weight of approximately 280.76 g/mol. The structure includes a benzothiazole ring, which is associated with various biological activities, and an acetyl group that may enhance its reactivity and solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that benzothiazole derivatives can inhibit several enzymes involved in critical biological pathways, such as:

  • Dihydroorotase
  • DNA gyrase
  • Aldose reductase
  • Dihydrofolate reductase

These interactions can lead to disruptions in essential cellular processes, contributing to the compound's antibacterial and potential anticancer activities .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies have shown that it inhibits bacterial growth by targeting key enzymes necessary for bacterial survival. For example, it has been reported to exhibit activity against strains such as Escherichia coli and Staphylococcus aureus, with IC50 values indicating effective concentrations for inhibiting bacterial growth .

Anticancer Potential

Recent studies suggest that this compound may possess anticancer activity. It has been evaluated for its effects on various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562). The results indicate that it may induce apoptosis and inhibit cell proliferation through mechanisms involving HDAC (histone deacetylase) inhibition, which is crucial in cancer therapy .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various benzothiazole derivatives, this compound was found to have an IC50 value of 15 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound revealed that it inhibited cell growth in MDA-MB-231 cells with an IC50 value of 10 µM. This study also highlighted the compound's ability to modulate apoptotic pathways, suggesting its utility in developing new cancer therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityIC50 (µg/mL or µM)Target
This compoundAntibacterial15 µg/mLE. coli
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yloxy)benzamideAnticancer10 µMMDA-MB-231
N-(6-chlorobenzo[d]thiazol-2-yloxy)-N-methylbenzamideAntifungal12 µg/mLCandida albicans

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, and how can purity be optimized?

  • Methodology :

  • Benzothiazole Core Formation : Cyclize 2-aminothiophenol with acetylated benzoyl chloride under acidic conditions (e.g., HCl/EtOH) .
  • Chlorination : Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine at the 6-position of the benzothiazole ring .
  • Coupling : React the chlorinated benzothiazole intermediate with 4-acetylbenzamide via nucleophilic acyl substitution in anhydrous DMF with NaH as a base .
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (>95%) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl resonance at δ ~2.6 ppm for CH₃, aromatic protons between δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~343.03 Da) .
  • X-ray Crystallography : Use SHELX suite for single-crystal refinement to resolve bond lengths/angles and confirm stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Workflow :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antiviral Potential : Plaque reduction assay for filoviruses (e.g., Ebola pseudotyped particles) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (tyrosine kinase) or viral proteases .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what substituents are most impactful?

  • Optimization Strategies :

  • Substituent Effects :
PositionSubstituentBioactivity TrendReference
6-ClBr, F, NO₂↑ Antiviral (NO₂)
AcetylMorpholine-sulfonyl↑ Kinase inhibition
  • Rational Design : Introduce electron-withdrawing groups (e.g., NO₂) at the benzothiazole 6-position to enhance DNA intercalation . Use piperidine-sulfonyl groups to improve solubility and target affinity .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Troubleshooting Framework :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Metabolic Stability : Test metabolites via LC-MS to rule out off-target effects .
  • Structural Confirmation : Re-validate compound identity (e.g., X-ray vs. NMR) to exclude synthesis errors .

Q. What computational methods predict binding modes with biological targets?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with tyrosine kinase (PDB: 1T46). Prioritize hydrogen bonds with benzamide carbonyl and hydrophobic contacts with the benzothiazole ring .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., Lys168 in kinase active site) .

Q. How does the compound’s reactivity impact formulation for in vivo studies?

  • Stability Considerations :

  • pH Sensitivity : Test degradation in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) via HPLC .
  • Prodrug Design : Mask the acetyl group as an ester to enhance oral bioavailability .

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